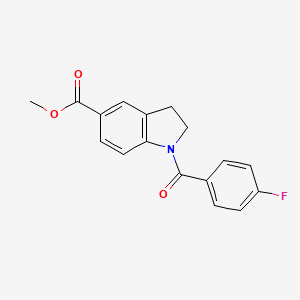![molecular formula C17H21N3O2 B7539338 2-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B7539338.png)
2-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1(2H)-one is a synthetic compound that has gained significant attention in scientific research. This compound is commonly known as MP-10 and has been studied extensively for its potential therapeutic applications. MP-10 belongs to a class of compounds known as phthalazinones, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of MP-10 is not fully understood, but it is believed to act on the dopaminergic system in the brain. MP-10 has been shown to increase dopamine release in the striatum, which is the part of the brain that is affected in Parkinson's disease.
Biochemical and Physiological Effects:
MP-10 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the pathogenesis of various diseases. MP-10 has also been shown to protect against neuronal damage and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of MP-10 for lab experiments is its ability to cross the blood-brain barrier, which allows it to act on the central nervous system. However, one of the limitations of MP-10 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on MP-10. One area of interest is its potential as a treatment for Parkinson's disease. Further studies are needed to determine the optimal dosage and administration of MP-10 for this indication. Another potential future direction is its use as a neuroprotective agent in other neurodegenerative diseases. Additionally, the development of more soluble forms of MP-10 could facilitate its use in a wider range of experimental settings.
Synthesis Methods
The synthesis of MP-10 involves the reaction of 2-methyl-4-nitrophthalic anhydride with 4-methylpiperidine-1-carboxylic acid followed by reduction of the resulting nitro compound. The final product is obtained as a white crystalline solid with a melting point of 215-217°C.
Scientific Research Applications
MP-10 has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit analgesic, anti-inflammatory, and neuroprotective effects. MP-10 has also been studied as a potential treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain.
properties
IUPAC Name |
2-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-7-9-20(10-8-12)16(21)11-15-13-5-3-4-6-14(13)17(22)19(2)18-15/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYIHGYOEBZRJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC2=NN(C(=O)C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7539263.png)
![1,6-dimethyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539267.png)
![1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539269.png)
![Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7539275.png)
![N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide](/img/structure/B7539278.png)
![3-[(2-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B7539286.png)
![N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7539294.png)
![5-(diethylsulfamoyl)-N-[3-(imidazol-1-ylmethyl)phenyl]-2-pyrrolidin-1-ylbenzamide](/img/structure/B7539318.png)
![3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7539324.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7539342.png)



